Leiocarposide

Description

Properties

IUPAC Name |

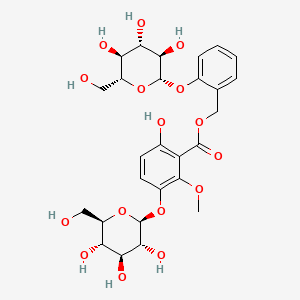

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(30)17(24)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJTVODGXZMHF-WRXRYXBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222239 | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71953-77-0 | |

| Record name | Leiocarposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71953-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leiocarposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071953770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiocarposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the natural source of Leiocarposide

An In-depth Technical Guide to the Natural Source of Leiocarposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic bisglucoside with noteworthy pharmacological properties. The document details its primary natural source, quantitative data on its occurrence, and detailed experimental protocols for its extraction. Additionally, it visualizes the biosynthetic pathway of its precursor molecules and the general workflow for its extraction and isolation.

Natural Source of this compound

This compound is a naturally occurring phenolic glycoside found predominantly in plants of the Solidago genus, commonly known as goldenrods. The most significant and well-documented natural source of this compound is Solidago virgaurea L. , also known as European goldenrod.[1][2] It has also been reported in Solidago decurrens.[1]

Solidago virgaurea is a perennial plant belonging to the Asteraceae family and is widely distributed across Europe, Asia, and North America.[3] For centuries, various parts of this plant have been utilized in traditional medicine for their anti-inflammatory, diuretic, and analgesic properties.[3][4]

Quantitative Data on this compound Content

The concentration of this compound in Solidago virgaurea can vary depending on the plant organ, developmental stage, and environmental conditions. The following table summarizes the quantitative data on this compound content from scientific studies.

| Plant Part | Developmental Stage | This compound Content (% of dry weight) | Reference |

| Flower Buds | - | 1.60% | [3] |

| Two-year Leaves | Post-blooming | 1.05% | [3] |

| Naturally Growing Plants | - | 0.2% - 1.0% | [3] |

| In vitro Cultivated Plants | - | 0.18% | [3] |

Experimental Protocols

Extraction of this compound from Solidago virgaurea

The following protocols are based on established methods for the extraction of phenolic glycosides and other secondary metabolites from Solidago virgaurea.

Protocol 1: Ultrasonic-Assisted Maceration

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

Materials and Equipment:

-

Dried and powdered aerial parts of Solidago virgaurea

-

Methanol (B129727) (reagent grade)

-

Deionized water

-

Ultrasonic bath

-

Stirrer

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

-

Procedure:

-

Weigh a desired amount of the dried, powdered plant material.

-

Prepare a 30:70 (v/v) methanol-water solvent mixture.

-

In a suitable flask, add the plant material and the solvent mixture in a 1:17.5 (w/v) ratio (e.g., 10 g of plant material in 175 mL of solvent).

-

Place the flask in an ultrasonic bath and stir the mixture. Sonicate for 4 hours.

-

After sonication, separate the extract from the plant residue by filtration or centrifugation.

-

The crude extract can be concentrated by evaporating the methanol using a rotary evaporator at a temperature below 40°C.

-

Protocol 2: Infusion Method

This is a simpler method suitable for extracting polar compounds like glycosides.

-

Materials and Equipment:

-

Dried and powdered aerial parts of Solidago virgaurea (ground to 2 mm)

-

Boiling water bath

-

Beaker or flask

-

Stirring rod

-

Filtration apparatus

-

-

Procedure:

-

Weigh a desired amount of the dried, powdered plant material.

-

Place the plant material in a beaker or flask.

-

Add 60% ethanol in a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of solvent).

-

Place the beaker in a boiling water bath and maintain for 30 minutes, with occasional stirring.

-

After 30 minutes, remove the beaker from the water bath and allow it to cool.

-

Filter the mixture to separate the extract from the solid plant material.

-

General Protocol for Isolation and Purification

-

Fractionation:

-

The concentrated crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenolic glycosides like this compound are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial separation of phenolic compounds.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is used for elution. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified using preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase is typically a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Visualizations

Biosynthetic Pathway of Phenolic Glycosides

This compound, as a phenolic glycoside, is synthesized in plants through the shikimate and phenylpropanoid pathways, starting from the amino acid phenylalanine. The following diagram illustrates the general biosynthetic route leading to the formation of phenolic glycosides.

Caption: General biosynthetic pathway of phenolic glycosides from primary metabolites.

Experimental Workflow for Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from Solidago virgaurea.

Caption: General workflow for the extraction and isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways in which this compound directly acts as a signaling molecule. The available research primarily focuses on its pharmacological effects, such as anti-inflammatory and analgesic activities, which are likely mediated through the modulation of various cellular signaling cascades. However, the precise molecular targets and signaling pathways directly engaged by this compound remain an area for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. [Antiphlogistic and analgesic effects of this compound, a phenolic bisglucoside of Solidago virgaurea L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solidago graminifolia L. Salisb. (Asteraceae) as a Valuable Source of Bioactive Polyphenols: HPLC Profile, In Vitro Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Leiocarposide from Solidago virgaurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic glycoside isolated from Solidago virgaurea (European goldenrod), has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its established and putative mechanisms of action, including its influence on inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Solidago virgaurea L., a member of the Asteraceae family, has a long history of use in traditional medicine, particularly for urinary tract ailments and inflammatory conditions.[1] Phytochemical investigations of this plant have revealed a rich composition of secondary metabolites, including flavonoids, triterpenoid (B12794562) saponins, and phenolic glycosides.[2] Among these, this compound has been identified as a key bioactive constituent, contributing significantly to the plant's therapeutic properties. This guide focuses specifically on the scientific journey of this compound, from its discovery within S. virgaurea to the elucidation of its biological functions.

Phytochemistry of Solidago virgaurea

Solidago virgaurea is a rich source of various bioactive compounds that may act synergistically with this compound. The primary classes of phytochemicals found in the plant are summarized below.

Table 1: Major Phytochemical Constituents of Solidago virgaurea

| Compound Class | Specific Examples | Associated Biological Activities |

| Phenolic Glycosides | This compound , Virgaureoside A | Anti-inflammatory, Analgesic, Diuretic, Antilithiatic[2][3] |

| Flavonoids | Quercetin, Kaempferol, Rutin, Hyperoside | Diuretic, Spasmolytic, Antioxidant[2] |

| Triterpenoid Saponins | Virgaureasaponins, Solidagosaponins | Antimicrobial, Immunomodulatory, Antitumor[4] |

| Phenolic Acids | Caffeic acid, Chlorogenic acid, Ferulic acid | Antioxidant[2] |

| Essential Oils | α-pinene, Germacrene D | Antimicrobial[2] |

Discovery and Quantitative Analysis of this compound

This compound was first identified as a phenolic bisglucoside from Solidago virgaurea.[3] Subsequent studies have focused on quantifying its presence in different parts of the plant and at various phenological stages to optimize harvesting for maximum yield.

Table 2: this compound Content in Solidago virgaurea

| Plant Part | Growth Stage | This compound Content (mg/g dry weight) | Reference |

| Stem Leaves | - | 5.17 | [1] |

| Rosette Leaves | - | Not specified as highest | [1] |

| Flowers | - | Not specified as highest | [1] |

| Aerial Parts | Before Blooming | 9.65 | [1] |

| Aerial Parts | Full Bloom | Not specified as highest | [1] |

| Aerial Parts | Sang Deh Population | 2.08 | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is a composite method based on established techniques for the isolation of phenolic glycosides and other secondary metabolites from plant sources.

Workflow for this compound Isolation

Caption: General workflow for the extraction and isolation of this compound.

Protocol:

-

Plant Material Preparation: Collect the aerial parts of Solidago virgaurea during the pre-blooming stage for optimal this compound content.[1] Air-dry the plant material in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 60% ethanol at room temperature for 24 hours with occasional stirring.[2] Alternatively, use a methanol-water mixture (e.g., 70:30 v/v) and perform ultrasound-assisted extraction for enhanced efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Subsequently, partition the aqueous layer with a more polar solvent like n-butanol to extract the glycosides, including this compound.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.[6]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[7]

-

Further Purification: Pool the fractions containing this compound and subject them to further purification if necessary, using techniques like preparative HPLC or Sephadex LH-20 column chromatography.[6]

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]

HPLC-DAD Quantification of this compound

Table 3: HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Gradient Program | Optimized for separation of phenolic compounds |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm (or based on UV spectrum of this compound standard) |

| Injection Volume | 10-20 µL |

Biological Activity Assays

In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vivo: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use Wistar albino rats.

-

Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice

-

Animal Model: Use Swiss albino mice.

-

Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin).

-

Induction of Writhing: After 30 minutes, inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

-

Analysis: Calculate the percentage of protection from writhing in the treated groups compared to the control group.

Lipschitz Test in Rats

-

Animal Model: Use Wistar albino rats.

-

Hydration: Administer a priming dose of normal saline (0.9% NaCl) orally to ensure uniform hydration.

-

Treatment: Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard diuretic drug (e.g., furosemide).

-

Urine Collection: Place the rats in individual metabolic cages and collect urine for a period of 5 or 24 hours.

-

Analysis: Measure the total urine volume. The urine can also be analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) to determine the natriuretic and saluretic effects.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of other phenolic compounds and flavonoids, several signaling pathways are likely to be involved, particularly in its anti-inflammatory effects.

Proposed Signaling Pathways for this compound's Anti-inflammatory Action

References

- 1. Study of the Content of Phenolic, Flavonoid and this compound Compounds in Different Organs and Phenological Stages of Solidago virga-urea L. [ijhs.ut.ac.ir]

- 2. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Antiphlogistic and analgesic effects of this compound, a phenolic bisglucoside of Solidago virgaurea L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on morphological, yield, and phytochemical characteristics of Solidago virgaurea L. [ijmapr.areeo.ac.ir]

- 6. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-nps.or.kr [e-nps.or.kr]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Leiocarposide: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leiocarposide, a phenolic bisglucoside primarily isolated from plants of the Solidago genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The document details its anti-inflammatory, analgesic, and potential diuretic and antilithiatic effects, supported by available preclinical data. Furthermore, this guide outlines generalized experimental protocols for assessing these biological activities and proposes a putative mechanism of action involving the modulation of key inflammatory signaling pathways. All quantitative data is presented in structured tables for clarity, and a schematic of the proposed signaling pathway is provided.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 71953-77-0) is a complex phenolic glycoside.[1] Its chemical structure consists of a benzyl (B1604629) alcohol moiety linked to a substituted benzoic acid, with two glucose units attached.

The systematic IUPAC name for this compound is [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate.[1] It is also known by synonyms such as Lejokarpozyd.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H34O16 | [1][2] |

| Molecular Weight | 614.55 g/mol | |

| Appearance | White powder | |

| Solubility | Freely soluble in methanol; soluble in water and DMSO. | |

| Storage | Desiccate at -20°C for long-term storage. |

Biological and Pharmacological Properties

This compound has been investigated for several pharmacological activities, with the most evidence supporting its anti-inflammatory and analgesic properties. Additionally, some studies suggest its potential in addressing urinary tract ailments.

Anti-inflammatory and Analgesic Effects

Preclinical studies have demonstrated the anti-inflammatory and analgesic potential of this compound. These effects are attributed to its ability to modulate the body's inflammatory response. While the precise molecular mechanisms are not fully elucidated from publicly available literature, it is hypothesized that this compound, as a phenolic glycoside, may interfere with pro-inflammatory signaling cascades.

Diuretic and Antilithiatic Effects

This compound has also been explored for its potential diuretic and antilithiatic (anti-kidney stone) effects. These properties are particularly relevant to the traditional use of Solidago species for urinary tract conditions.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Animals are randomly divided into groups (n=6):

-

Control (vehicle)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The respective treatments are administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Similar to the rat model.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Control (vehicle)

-

Positive control (e.g., Aspirin, 100 mg/kg, p.o.)

-

Test groups (this compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Procedure:

-

The respective treatments are administered orally.

-

After a set period (e.g., 30 or 60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

-

Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

In Vivo Antilithiatic Activity: Ethylene (B1197577) Glycol-Induced Urolithiasis in Rats

This model is used to induce calcium oxalate (B1200264) kidney stone formation.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: As previously described.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Normal control (vehicle)

-

Urolithiatic control (0.75% ethylene glycol in drinking water)

-

Positive control (e.g., Cystone, 750 mg/kg, p.o.)

-

Test groups (this compound at various doses, e.g., 25, 50 mg/kg, p.o. + 0.75% ethylene glycol)

-

-

Procedure:

-

Urolithiasis is induced by administering 0.75% (v/v) ethylene glycol in drinking water for 28 days.

-

The respective treatments are administered orally daily for 28 days.

-

Urine samples are collected at regular intervals to analyze for calcium, oxalate, and phosphate (B84403) levels.

-

At the end of the study, blood is collected for serum analysis (creatinine, urea, uric acid).

-

Kidneys are harvested for histopathological examination to assess crystal deposition.

-

-

Data Analysis: Biochemical parameters are analyzed using appropriate kits. Histopathological slides are scored for the extent of crystal deposition. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

Proposed Mechanism of Action: Inhibition of Inflammatory Pathways

While direct evidence for the molecular mechanism of this compound is limited, its classification as a phenolic glycoside suggests a plausible mode of action involving the inhibition of key inflammatory signaling pathways. Phenolic compounds are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

An inflammatory stimulus, such as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP), can activate cell surface receptors like Toll-like receptors (TLRs). This activation triggers downstream signaling, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Concurrently, the activation of TLRs can also initiate the MAPK pathway, involving the sequential phosphorylation of kinases like JNK and p38, which can further enhance the expression of inflammatory mediators.

It is proposed that this compound may inhibit one or more steps in these pathways, thereby reducing the production of pro-inflammatory cytokines and mediating its anti-inflammatory effects.

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its potential diuretic and antilithiatic effects warrant further investigation. While the precise molecular mechanisms of action require more detailed study, it is plausible that this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways. Further research, including the elucidation of its pharmacokinetic and pharmacodynamic profiles, is necessary to fully understand its therapeutic potential for the development of new drugs.

References

An In-depth Technical Guide to the Physicochemical Properties of Leiocarposide (CAS Number 71953-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Leiocarposide, identified by CAS number 71953-77-0. This compound is a phenolic bisglucoside naturally occurring in plants such as Solidago virgaurea L.[1]. This document details the compound's known physicochemical parameters, outlines experimental protocols for their determination, and explores the key signaling pathways associated with its biological activities. The information is presented in a structured format to support research, drug discovery, and development activities.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| CAS Number | 71953-77-0 | [2] |

| Molecular Formula | C27H34O16 | [2] |

| Molecular Weight | 614.55 g/mol | [2] |

| Appearance | White powder | [2] |

| Solubility | Freely soluble in methanol; soluble in water and DMSO.[2] | |

| IUPAC Name | [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | [2] |

| SMILES | COC1=C(C=CC(=C1C(=O)OCC2=CC=CC=C2O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [2] |

| Storage | Desiccate at -20°C | [2] |

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of molecules like this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create standard solutions of known concentrations.

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated using the solvent as a blank.

-

Measurement: The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3][4]

-

Analysis: A calibration curve of absorbance versus concentration is plotted at the λmax to establish a linear relationship, which can be used to determine the concentration of unknown samples. Flavonoids and phenolic compounds typically exhibit strong absorption bands in the UV region.[5]

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD) in an NMR tube.[2][6]

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1H NMR: To identify the types and number of protons and their neighboring environments.[7]

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, which helps in assembling the complete molecular structure.[6]

-

-

Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to elucidate the connectivity of atoms and the stereochemistry of the molecule.[8][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar molecules like glycosides.[10][11]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula.

-

Fragmentation Analysis (MS/MS): The molecular ion is fragmented, and the m/z of the fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moieties and their connectivity.[10][12]

Biological Activities and Signaling Pathways

This compound, as a phenolic glycoside, is reported to possess significant biological activities, including anti-inflammatory and antioxidant effects.[1][13] Understanding the underlying molecular mechanisms is crucial for its potential therapeutic applications.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[17][18] this compound is thought to exert its anti-inflammatory effects by inhibiting the activation of these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant properties of flavonoids and phenolic glycosides are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20][21][22][23] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[24][25]

Caption: Proposed antioxidant mechanism of this compound.

Conclusion

This compound (CAS 71953-77-0) is a phenolic bisglucoside with well-defined physicochemical properties and promising biological activities. This guide provides a foundational understanding of its characteristics and the experimental approaches for its analysis. The elucidation of its role in modulating key signaling pathways, such as NF-κB, MAPK, and Nrf2, offers a basis for further investigation into its therapeutic potential in inflammatory and oxidative stress-related conditions. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. media.neliti.com [media.neliti.com]

- 6. benchchem.com [benchchem.com]

- 7. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [experts.esf.edu]

- 10. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biosynthesis Pathway of Leiocarposide in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Leiocarposide, a phenolic bisglucoside found predominantly in species of the Solidago genus (e.g., Solidago virgaurea), has garnered interest for its potential pharmacological activities, including anti-inflammatory and diuretic effects.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its study, and quantitative data on its accumulation in plant tissues. As the complete pathway has not been fully elucidated, this guide presents a hypothetical pathway based on established principles of plant secondary metabolism.

Introduction to this compound

This compound is a complex phenolic glycoside. Its chemical structure consists of a salicyl alcohol moiety glycosylated on its phenolic hydroxyl group (forming salicin), which is then esterified at the benzyl (B1604629) alcohol position to a specialized, doubly modified benzoic acid derivative: 6-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid.[2] The biosynthesis of this molecule is therefore expected to involve several key pathways of plant secondary metabolism, including the shikimate pathway, the phenylpropanoid pathway, and a series of tailoring reactions involving hydroxylation, methylation, glycosylation, and acylation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate pathway, which provides the aromatic precursor chorismate. From chorismate, two distinct branches are hypothesized to synthesize the two core moieties of this compound: the salicyl alcohol glucoside (salicin) and the 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA thioester. These are then condensed in a final esterification step.

The Shikimate and Phenylpropanoid Pathways: The Core Precursors

The journey begins with primary metabolites Erythrose 4-phosphate and Phosphoenolpyruvate, which enter the shikimate pathway to produce chorismate . Chorismate is a critical branch-point metabolite in the synthesis of aromatic amino acids and a vast array of phenolic compounds.

Branch 1: Biosynthesis of the Salicin (B1681394) Moiety

-

Chorismate to Salicylic (B10762653) Acid: Chorismate is converted to salicylic acid. In plants, this can occur via two main routes: an isochorismate synthase (ICS) pathway or a phenylalanine ammonia-lyase (PAL) pathway. The PAL pathway involves the conversion of chorismate to L-phenylalanine, followed by its deamination to cinnamic acid, side-chain shortening to benzoic acid, and subsequent hydroxylation to salicylic acid.

-

Reduction to Salicyl Alcohol: Salicylic acid is proposed to be activated to salicoyl-CoA by a CoA ligase. This activated intermediate is then reduced in two successive steps, likely catalyzed by NADPH-dependent reductases, first to salicylaldehyde (B1680747) and then to salicyl alcohol.

-

Glycosylation to Salicin: Salicyl alcohol is glycosylated at its phenolic hydroxyl group by a UDP-dependent glycosyltransferase (UGT) using UDP-glucose as the sugar donor, yielding salicin .

Branch 2: Biosynthesis of the Acyl Donor Moiety

-

Chorismate to Protocatechuic Acid: Chorismate is converted to 3,4-dihydroxybenzoic acid (protocatechuic acid), a common phenolic acid in plants.

-

Hydroxylation and Methylation: Protocatechuic acid is proposed to undergo two crucial modifications: a hydroxylation at the C-5 position to yield 3,4,5-trihydroxybenzoic acid (gallic acid), followed by a regioselective O-methylation at the C-2 hydroxyl group, catalyzed by an O-methyltransferase (OMT), to produce 3,5-dihydroxy-2-methoxybenzoic acid. Alternatively, the order of these steps may vary.

-

Glycosylation: The resulting benzoic acid derivative is then glycosylated at the C-3 hydroxyl group by a specific UGT, forming 5-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid.

-

Final Hydroxylation and Activation: A final hydroxylation at the C-6 position (renumbered from C-5 after methylation) would yield 6-hydroxy-2-methoxy-3-O-β-D-glucosylbenzoic acid. This acid is then activated to its CoA-thioester form by a CoA ligase, preparing it for the final esterification reaction.

Final Assembly of this compound

The final step is the esterification of the benzyl alcohol group of salicin with the activated 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of plant acyltransferases, to yield This compound .

Visualization of the Proposed Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

The concentration of this compound varies significantly depending on the plant organ and developmental stage. This variation suggests tight transcriptional and developmental regulation of its biosynthetic pathway.

Table 1: this compound Content in Solidago virgaurea (in vitro cultured plants) [3]

| Year of Harvest | This compound (% in dry material) |

| 1997 | 0.24 |

| 1998 | 0.14 |

| 1999 | 0.21 |

Table 2: this compound Content in Different Organs and Phenological Stages of Solidago virgaurea 'Phasa F type' [4]

| Plant Organ | This compound (mg/g dry weight) |

| Rosette Leaves | Data not specified |

| Stem Leaves | 5.17 |

| Flowers | Data not specified |

| Phenological Stage | This compound (mg/g dry matter) |

| Before Blooming | 9.65 |

| Full Bloom Stage | Data lower than before blooming |

Note: The highest concentrations are observed in stem leaves and before the plant reaches the full bloom stage, suggesting a potential protective role during plant development.[4] Other studies report this compound content ranging from 0.4% to 1.6% in herbal samples, with flower buds showing maximal biosynthesis.[1][5]

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of phytochemical analysis and biochemical assays. Below are detailed protocols for key experiments.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of phenolic glycosides like this compound from Solidago plant material.

-

Sample Preparation: Harvest fresh plant material (e.g., stem leaves of S. virgaurea before blooming).[4] Freeze-dry the material and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate 10 g of powdered plant material in 100 mL of 80% methanol (B129727) (MeOH) at room temperature for 24 hours with constant stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in 100 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with 3 x 100 mL of n-hexane (to remove nonpolar compounds) and then 3 x 100 mL of ethyl acetate (B1210297) (EtOAc).

-

Collect the aqueous and EtOAc fractions. This compound, being a polar glycoside, is expected to be enriched in the aqueous or EtOAc fraction.

-

-

Column Chromatography:

-

Concentrate the enriched fraction and load it onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol, collecting fractions of 10 mL.

-

Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (7:3:0.5 v/v/v) and visualizing under UV light (254 nm).

-

Pool the fractions containing the target compound.

-

-

Preparative HPLC:

-

Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Use a gradient elution system, for example, from 20% to 70% acetonitrile (B52724) in water (with 0.1% formic acid) over 40 minutes.

-

Collect the peak corresponding to this compound based on retention time of a standard (if available) or by subsequent structural analysis.

-

Lyophilize the purified fraction to obtain pure this compound.

-

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound in plant extracts.[3]

-

Standard Preparation: Prepare a stock solution of purified this compound (or a commercial standard) of 1 mg/mL in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.

-

Sample Preparation: Extract 100 mg of powdered plant material with 5 mL of methanol at 90°C for 1 hour.[3] After cooling, filter the extract through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

System: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with methanol-water. The exact ratio should be optimized (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 216 nm.[3]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Structural Elucidation by LC-MS and NMR

-

LC-MS/MS Analysis:

-

Inject the purified compound into an LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire data in both positive and negative ionization modes.

-

The parent ion mass should correspond to the molecular weight of this compound (C₂₇H₃₄O₁₆, MW: 614.55 g/mol ).

-

Analyze the fragmentation pattern (MS/MS). Expect to see fragments corresponding to the loss of glucose units (162 Da), the salicin moiety, and the benzoic acid moiety.

-

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Identify signals for the aromatic protons of both rings, the anomeric protons of the two glucose units (typically between 4.5-5.5 ppm), and the methylene (B1212753) protons of the benzyl group.

-

¹³C NMR: Identify signals for the aromatic carbons, the carbons of the glucose units, and the ester carbonyl carbon (~165-170 ppm).

-

2D NMR: Use COSY to establish proton-proton correlations within each spin system (the two aromatic rings and the two glucose units). Use HSQC to assign protons to their directly attached carbons. Use HMBC to establish long-range (2-3 bond) correlations, which are critical for confirming the glycosylation positions and the ester linkage between the two main moieties.

-

In Vitro Enzyme Assays

This assay can be used to test candidate UGT enzymes for their ability to glycosylate salicyl alcohol or the benzoic acid intermediate.

-

Reaction Mixture (50 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

1-5 µg of recombinant UGT enzyme

-

2 mM UDP-glucose (sugar donor)

-

500 µM acceptor substrate (e.g., salicyl alcohol)

-

-

Procedure:

-

Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of ice-cold methanol.

-

-

Analysis: Analyze the reaction products by HPLC-UV or LC-MS to detect the formation of the glycosylated product (e.g., salicin). Compare with a control reaction lacking the enzyme.

This assay tests candidate acyltransferases for their ability to catalyze the final esterification step.

-

Reaction Mixture (50 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

1-5 µg of recombinant BAHD acyltransferase

-

100 µM acyl-CoA donor (e.g., 6-hydroxy-2-methoxy-3-O-glucosylbenzoyl-CoA)

-

500 µM acyl acceptor (salicin)

-

-

Procedure:

-

Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 10% formic acid in methanol.

-

-

Analysis: Analyze the reaction mixture by LC-MS to detect the formation of this compound.

Experimental and Logical Workflows

The study of a novel biosynthetic pathway follows a logical progression from phytochemical analysis to gene discovery and biochemical characterization.

Caption: Logical workflow for investigating the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate capabilities of plant secondary metabolism. While the pathway proposed in this guide is hypothetical, it provides a robust framework for future research. The detailed protocols and quantitative data presented herein serve as valuable resources for researchers aiming to elucidate the precise enzymatic steps, identify the responsible genes, and ultimately harness this pathway for the biotechnological production of this compound and related bioactive compounds. Further investigation, particularly through transcriptomics, proteomics, and targeted biochemical assays, will be essential to validate and refine this proposed biosynthetic model.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H34O16 | CID 156073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Study of the Content of Phenolic, Flavonoid and this compound Compounds in Different Organs and Phenological Stages of Solidago virga-urea L. [ijhs.ut.ac.ir]

- 5. researchgate.net [researchgate.net]

Leiocarposide: An In-Depth Technical Guide to its Presumed In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the plausible in vitro mechanisms of action of leiocarposide based on its classification as a phenolic bisglucoside and the known activities of structurally related flavonoids and phenolic compounds. Direct experimental evidence detailing the specific molecular interactions of isolated this compound is limited in publicly available literature. The experimental protocols and signaling pathways described herein represent standard methodologies used to investigate compounds with similar reported anti-inflammatory and antioxidant activities and should be considered as a framework for future research on this compound.

Executive Summary

This compound, a phenolic bisglucoside first identified in Solidago virgaurea L., is recognized for its anti-inflammatory and analgesic properties.[1][2] While comprehensive in vitro studies on the purified compound are not extensively documented, its chemical nature as a phenolic compound suggests that its mechanism of action likely involves the modulation of key signaling pathways associated with inflammation and oxidative stress. This technical guide outlines the probable in vitro mechanisms of action of this compound, including the inhibition of the NF-κB and MAPK pathways, potential modulation of the PI3K/Akt pathway, activation of the Nrf2 antioxidant response, and induction of apoptosis in cancer cells. Detailed experimental protocols and conceptual signaling pathway diagrams are provided to facilitate further investigation into the therapeutic potential of this natural compound.

Core Putative Mechanisms of Action

Based on the activities of analogous phenolic compounds, this compound's in vitro effects are likely mediated through the following core mechanisms:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling cascades.

-

Antioxidant Effects: Activation of cellular antioxidant defense systems.

-

Pro-apoptotic Effects: Induction of programmed cell death in pathological cells.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory properties of many natural phenolic compounds are attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

-

Hypothesized Action of this compound: this compound may inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate the synthesis of inflammatory mediators. Their phosphorylation leads to the activation of transcription factors like AP-1, which in turn upregulate inflammatory gene expression.

-

Hypothesized Action of this compound: this compound may suppress the phosphorylation of p38, JNK, and ERK, thus inhibiting downstream inflammatory responses.

Antioxidant Activity: Activation of the Nrf2 Pathway

Phenolic compounds are well-known for their antioxidant properties, which can be exerted directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating endogenous antioxidant systems. The Nrf2 pathway is a primary regulator of the latter.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

-

Hypothesized Action of this compound: this compound may promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the expression of cytoprotective genes.

Pro-apoptotic Activity: Modulation of PI3K/Akt and Induction of Apoptosis

Many phenolic compounds exhibit anti-cancer properties by inducing apoptosis in tumor cells. This is often achieved by modulating survival signaling pathways such as the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway and Apoptosis

The PI3K/Akt pathway is a crucial pro-survival pathway that is often overactive in cancer. Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

-

Hypothesized Action of this compound: In the context of cancer cells, this compound may inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in apoptosis.

Quantitative Data Summary

As specific quantitative data for isolated this compound is scarce, the following table provides a template for how such data would be presented. Researchers are encouraged to populate this table with experimental findings.

| Assay Type | Cell Line | Parameter | This compound Concentration | Result |

| Anti-inflammatory | RAW 264.7 | NO Production | (e.g., 1-100 µM) | (e.g., IC50 = X µM) |

| TNF-α Secretion | (e.g., 1-100 µM) | (e.g., IC50 = Y µM) | ||

| IL-6 Secretion | (e.g., 1-100 µM) | (e.g., IC50 = Z µM) | ||

| Antioxidant | (e.g., HepG2) | Nrf2 Nuclear Translocation | (e.g., 1-50 µM) | (e.g., Fold Increase) |

| HO-1 Expression | (e.g., 1-50 µM) | (e.g., Fold Increase) | ||

| Cytotoxicity | (e.g., MCF-7) | Cell Viability | (e.g., 1-200 µM) | (e.g., IC50 = A µM) |

| Apoptosis | (e.g., MCF-7) | Caspase-3/7 Activity | (e.g., at IC50) | (e.g., Fold Increase) |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophages): For anti-inflammatory assays.

-

HepG2 (human hepatoma cells): For antioxidant and Nrf2 pathway analysis.

-

MCF-7 or other cancer cell lines: For cytotoxicity and apoptosis assays.

-

-

Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound should be prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for Signaling Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-Akt, Akt, Nrf2).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of target genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Staining: Both floating and adherent cells are collected, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. The proposed mechanisms of action, centered around the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways, are based on the well-established activities of similar phenolic compounds. However, rigorous in vitro studies using purified this compound are imperative to validate these hypotheses, quantify its potency, and fully elucidate its molecular interactions. Future research should focus on performing the detailed experimental protocols outlined in this guide to build a comprehensive understanding of this compound's therapeutic potential.

References

Leiocarposide: A Technical Whitepaper on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic glycoside first isolated from Solidago virgaurea L., has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory and Analgesic Activities

This compound has demonstrated notable anti-inflammatory and analgesic effects in preclinical studies. These activities are central to its traditional use in phytotherapy for conditions associated with inflammation and pain.

Quantitative Data

While specific quantitative data from peer-reviewed literature is limited, a key study by Metzner et al. (1984) provides evidence of these activities.[1] The following table summarizes the reported findings.

| Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reported to inhibit edema formation.[1] | Metzner et al., 1984 |

| Analgesic | Acetic acid-induced writhing in mice | Demonstrated a reduction in writhing responses.[1] | Metzner et al., 1984 |

Note: The quantitative details from the primary 1984 study by Metzner et al. were not accessible in the abstract and further details could not be retrieved from the available search results.

Experimental Protocols

The following are generalized protocols for the standard assays used to evaluate the anti-inflammatory and analgesic activities of compounds like this compound.

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

-

Animal Model: Male or female Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

This model is used to screen for peripheral analgesic activity.

-

Animal Model: Swiss albino mice are commonly used.

-

Procedure:

-

Mice are divided into groups and administered the test compound (this compound) at different doses, a vehicle (control), or a standard analgesic (e.g., aspirin).

-

After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid solution (typically 0.6-0.7%) is given to induce a writhing response (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Signaling Pathways

The precise signaling pathways modulated by this compound in its anti-inflammatory action are not yet fully elucidated. However, based on the activity of other phenolic compounds, it is hypothesized to involve the inhibition of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and are likely targets.

Antioxidant Activity

Quantitative Data

Data on the antioxidant activity of purified this compound is currently lacking in the reviewed literature. Studies on Solidago extracts, which contain this compound, have shown potent radical scavenging activity.

| Assay | Test Substance | Result | Reference |

| DPPH Radical Scavenging | Solidago graminifolia extract | Potent activity reported | [2] |

| ABTS Radical Scavenging | Solidago graminifolia extract | Potent activity reported | [2] |

Experimental Protocols

Standard in vitro methods for assessing antioxidant activity include the DPPH, ABTS, and ORAC assays.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (around 517 nm).

-

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

-

Procedure:

-

The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation time.

-

-

Data Analysis: The scavenging activity is calculated, and results are often expressed as Trolox equivalents or as an IC50 value.

References

- 1. [Antiphlogistic and analgesic effects of this compound, a phenolic bisglucoside of Solidago virgaurea L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solidago graminifolia L. Salisb. (Asteraceae) as a Valuable Source of Bioactive Polyphenols: HPLC Profile, In Vitro Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Leiocarposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leiocarposide, a phenolic bisglucoside found in medicinal plants of the Solidago genus, notably Solidago virgaurea L., has garnered scientific interest for its diverse pharmacological activities.[1][2][3] Traditional use of Solidago species for ailments such as inflammation and urinary tract conditions has prompted investigations into its bioactive constituents.[1] This technical guide provides a comprehensive overview of the published pharmacological data on this compound, with a focus on its anti-inflammatory, analgesic, and diuretic properties. The information is presented to support further research and drug development endeavors.

Pharmacological Activities

Published studies have primarily focused on three key pharmacological effects of this compound: anti-inflammatory, analgesic, and diuretic. While antioxidant and cytotoxic activities have been attributed to extracts of Solidago species rich in polyphenols, including this compound, specific studies on the isolated compound are limited.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical models. A key study by Metzner et al. (1984) established its "antiphlogistic" (anti-inflammatory) properties.[2] This activity is believed to be a significant contributor to the traditional use of Solidago extracts in treating inflammatory conditions.[1]

Analgesic Activity

The analgesic, or pain-relieving, effects of this compound have also been reported.[2] This activity is likely associated with its anti-inflammatory properties, as inflammation is a major contributor to pain.

Diuretic Activity

This compound is frequently cited as a contributor to the diuretic effects of Solidago extracts.[4] This activity is relevant to the traditional use of these plants for urinary tract ailments. The proposed mechanism involves an influence on ion and water transport in the kidneys.

Quantitative Data Summary

The following tables summarize the available quantitative data from published studies on the pharmacological activities of this compound. It is important to note that specific quantitative data for the isolated compound is sparse in the readily available literature.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Animal Model | Test Substance | Dose | Route of Administration | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema | Rat | This compound | Data not available | Data not available | Data not available | (Metzner et al., 1984)[2] |

Table 2: Analgesic Activity of this compound

| Experimental Model | Animal Model | Test Substance | Dose | Route of Administration | % Inhibition of Writhing | Reference |

| Acetic acid-induced writhing test | Mouse | This compound | Data not available | Data not available | Data not available | (Metzner et al., 1984)[2] |

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the pharmacological profile of this compound are described below. These are based on standard pharmacological methods.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200g) are typically used.

-

Procedure:

-